molecular formula C22H14Cl2N2O B2587043 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 190437-53-7

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2587043
CAS No.: 190437-53-7
M. Wt: 393.27
InChI Key: ZYTCCVULHXRVLS-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one ( 190437-53-7) is a synthetically designed quinazolinone derivative supplied for research purposes. This compound features a core quinazolinone structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is structurally characterized by an (E)-configured ethenyl bridge linking the 2-position of the quinazolinone core to a 2,4-dichlorophenyl ring, while a phenyl group is substituted at the N-3 position . With a molecular formula of C22H14Cl2N2O and a molecular weight of 393.27 g/mol, this compound is of significant interest in pharmacological research, particularly in the development of anticancer and anti-inflammatory agents . Quinazolinone derivatives are extensively investigated as potent anticancer drug candidates due to their ability to inhibit key signaling pathways involved in tumor progression . This class of compounds has shown potential to act through multiple mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical targets for tumor growth and angiogenesis . Furthermore, the 2-styrylquinazolin-4-one structural motif, to which this compound belongs, has been specifically studied for its COX-2 inhibitory activity, suggesting a promising application in anti-inflammatory research . Researchers value this compound as a key intermediate for synthesizing novel analogs and for structure-activity relationship (SAR) studies aimed at developing new targeted therapies . Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O/c23-16-12-10-15(19(24)14-16)11-13-21-25-20-9-5-4-8-18(20)22(27)26(21)17-6-2-1-3-7-17/h1-14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCCVULHXRVLS-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzaldehyde and 3-phenylquinazolin-4-one.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 3-phenylquinazolin-4-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dichlorophenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

  • Antimicrobial Properties : Studies suggest that 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one may possess significant antimicrobial effects against various pathogens .
  • Antitumor Activity : Preliminary investigations have indicated potential antitumor properties, warranting further exploration into its mechanisms of action and efficacy in cancer treatment .

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of quinazolinone including this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MICs) suggesting potential for development as antimicrobial agents.
  • Antitumor Evaluation : In vitro studies using cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to control groups. Further research is required to explore its efficacy in vivo and the underlying mechanisms driving its antitumor effects.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functions of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Target Compound
  • Core : Quinazolin-4-one.
  • Substituents :
    • Position 2: (E)-2-(2,4-dichlorophenyl)ethenyl.
    • Position 3: Phenyl.
Comparators

2-[(E)-2-(2-Furyl)vinyl]-3-phenylquinazolin-4(3H)-one ()

  • Core : Quinazolin-4-one.
  • Substituents :
  • Position 2: (E)-2-(furan-2-yl)ethenyl.
  • Position 3: Phenyl. Key Differences: Replacement of 2,4-dichlorophenyl with a furyl group reduces electron-withdrawing effects and lipophilicity.

2-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-3-[4-(dimethylamino)phenyl]-2,3-dihydroquinazolin-4(1H)-one () Core: Dihydroquinazolin-4-one (saturated). Substituents:

  • Position 2: 4-(2,4-dichlorobenzyloxy)phenyl.
  • Position 3: 4-(dimethylamino)phenyl. The dimethylamino group introduces electron-donating effects, contrasting with the target compound’s electron-withdrawing substituents .

3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one ()

  • Core : Quinazolin-4-one.
  • Substituents :
  • Position 2: (E)-3-phenylprop-2-enylsulfanyl.
  • Position 3: 4-Methoxyphenyl.
    • Key Differences : A sulfur-containing substituent (sulfanyl) replaces the ethenyl bridge, altering electronic distribution and redox properties. The methoxy group enhances solubility but reduces lipophilicity compared to chlorine .

Electronic and Steric Effects

Compound Electron Effects at Position 2 Steric Bulk at Position 2
Target Compound Strongly electron-withdrawing (Cl) High (dichlorophenyl)
2-(Furyl)vinyl derivative () Electron-neutral/mildly donating (furan) Moderate (smaller furan ring)
Dihydroquinazolinone () Electron-withdrawing (Cl) + donating (O) Very high (bulky benzyloxy group)
Sulfanyl derivative () Electron-withdrawing (sulfanyl) Moderate (flexible alkenyl chain)

Biological Activity

The compound 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one is a member of the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14Cl2N2OC_{19}H_{14}Cl_{2}N_{2}O. Its structure features a quinazolinone core substituted with a dichlorophenyl group and a phenyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

CompoundCell LineIC50 (μM)
Compound AMCF70.096
Compound BA5492.09

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth. Research indicates that quinazoline derivatives can act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .

Antioxidant Properties

In addition to anticancer effects, quinazoline derivatives, including the compound , have been investigated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases.

Evaluation Methods

Antioxidant activity was assessed using various assays such as CUPRAC and ABTS. These methods revealed that compounds with specific substituents exhibited enhanced antioxidant capabilities. For example, the presence of hydroxyl groups significantly increased the antioxidant activity of certain derivatives .

Additional Biological Activities

Beyond anticancer and antioxidant effects, quinazoline derivatives are being explored for other therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that these compounds may possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and butyrylcholinesterase, indicating potential uses in treating conditions like glaucoma and Alzheimer's disease .

Q & A

Q. What are the optimized synthetic routes for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one?

The synthesis typically involves constructing the quinazolin-4-one core via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For the E-ethenyl group, a Wittig or Heck coupling reaction is employed to introduce the 2,4-dichlorophenyl moiety. Key steps include:

  • Condensation of 2-aminobenzophenone with a substituted aldehyde under acidic conditions to form the quinazolinone scaffold.
  • Stille or Suzuki-Miyaura cross-coupling for stereoselective introduction of the dichlorophenyl group . Purification via column chromatography or recrystallization is critical to isolate the E-isomer.

Q. Which analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the ethenyl group (e.g., mean C–C bond length discrepancies <0.008 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish aromatic protons and confirm substitution patterns (e.g., coupling constants for ethenyl protons ~16 Hz for trans configuration).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound?

Structural analogs (e.g., imidazole and triazole derivatives) exhibit antifungal and pesticidal activity, likely due to inhibition of cytochrome P450 enzymes or sterol biosynthesis in pathogens . Preliminary assays should include:

  • In vitro antifungal screening against Candida spp. and Aspergillus spp.
  • Enzyme inhibition studies targeting lanosterol 14α-demethylase .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity?

  • Molecular docking : Use software like MOE or AutoDock to model interactions with fungal CYP51 enzymes, focusing on hydrophobic binding to the dichlorophenyl group .
  • Metabolic profiling : LC-MS/MS to identify metabolites and degradation pathways in microbial cultures .
  • Resistance assays : Compare activity against wild-type and mutant strains with altered sterol biosynthesis pathways .

Q. How to resolve discrepancies in synthetic yields across studies?

Variations in yields (e.g., 40–75%) may arise from:

  • Reaction conditions : Sensitivity to moisture or oxygen in coupling reactions.
  • Catalyst selection : Palladium vs. nickel catalysts in cross-coupling steps.
  • Isomer separation : HPLC with chiral columns to isolate the E-isomer from Z-contaminants .

Q. How to address contradictions between spectroscopic and crystallographic data?

  • Dynamic effects in NMR : Rotational barriers in the ethenyl group may cause averaged signals; low-temperature NMR or DFT calculations can resolve this .
  • Polymorphism : X-ray powder diffraction (XRPD) identifies crystalline forms that may skew spectral interpretations .

Q. What strategies mitigate the impact of stereoisomers on bioactivity?

  • Stereoselective synthesis : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to favor the E-isomer .
  • Bioassay comparisons : Test isolated E- and Z-isomers against target pathogens; studies on chlorfenvinphos analogs show 10–100× potency differences between isomers .

Q. How can computational modeling guide structural optimization?

  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antifungal IC50_{50} values.
  • ADMET prediction : Tools like SwissADME assess solubility and cytochrome inhibition risks, guiding substitutions (e.g., replacing phenyl with pyridyl for improved pharmacokinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.